Colensane en clerodane diterpenoïden
Colensane and clerodane diterpenoids are a class of terpenoid compounds characterized by their unique carbon skeleton structures. Colensane diterpenoids, named after the plant species *Colensoa* where they were first identified, exhibit diverse biological activities including anti-inflammatory, antioxidant, and cytotoxic properties. These compounds typically feature a 15-carbon backbone with an unsaturated four-membered ring (the colensane moiety) attached to the triterpene skeleton.
Clerodane diterpenoids, on the other hand, are structurally distinct, featuring a six-membered ring system within their carbon framework. They are commonly found in plants and have been associated with potential applications in medicine, including antiviral, anti-inflammatory, and anticancer activities. Both types of diterpenoids play significant roles in natural product chemistry and pharmacology due to their structural complexity and biological diversity.
These compounds often undergo extensive structural modifications through various chemical transformations, making them valuable targets for the development of new drugs and therapeutic agents.

Structuur | Chemische naam | CAS | MF |
---|---|---|---|
![]() |
15,16-epoxylabda-8(17),11,13-trien-16-ol (E) | 194665-44-6 | C20H30O2 |
![]() |
(1R,2S,3R,4aR,5R,8aR)-5-[2-(furan-3-yl)-2-oxoethyl]decahydro-3-hydroxy-1-(hydroxymethyl)-4a-methyl-6-methylidenenaphthalen-2-yl acetate | 1287231-52-0 | C21H28O6 |
![]() |
(-)-kolavenol | 64345-48-8 | C20H34O |
![]() |
N/A | 132562-22-2 | C20H36O4 |
![]() |
2alpha-hydroxy-15,16-epoxylabda-7,13(16),14-trien-18-oic acid | 142143-03-1 | C20H28O4 |
![]() |
3-Filicen-2-one | 1910-17-4 | C30H48O |
![]() |
(-)-17-hydroxy-neo-clerod-3-en-15-oic-acid | 156245-35-1 | C20H34O3 |
![]() |
ent-12-Oxo-3,13(16)-clerodadien-15-oic acid | 129272-61-3 | C20H30O3 |
![]() |
(rel)-2beta-acetoxyzuelanin-6beta-cinnamate | 128572-39-4 | C35H42O9 |
![]() |
gutierrezianolic acid (acetate) methyl ester | 73489-15-3 | C23H32O5 |
Gerelateerde literatuur
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Aanbevolen leveranciers
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
Aanbevolen producten